molecular formula C7H10N2O B6239901 (1-cyclopropyl-1H-pyrazol-3-yl)methanol CAS No. 2201840-10-8

(1-cyclopropyl-1H-pyrazol-3-yl)methanol

Cat. No.: B6239901
CAS No.: 2201840-10-8
M. Wt: 138.2
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Description

Contextualization of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered a vital class of compounds in organic synthesis. nih.gov Their aromatic nature and the presence of multiple reaction sites make them versatile building blocks for more complex molecules. umich.edu Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. umich.edu This has led to their classification as "privileged structures" in medicinal chemistry, meaning they are frequently found in a variety of therapeutic agents. umich.edu

Significance of Cyclopropyl (B3062369) Moieties in Advanced Synthetic Strategies

The cyclopropyl group, a three-membered carbocyclic ring, is not merely a simple alkyl substituent. Its strained ring structure imparts unique electronic and conformational properties to molecules. smolecule.com The C-C bonds within the ring have a higher p-character than typical alkanes, and the C-H bonds are shorter and stronger. nih.gov In medicinal chemistry, the introduction of a cyclopropyl group can lead to enhanced metabolic stability, increased potency, and improved membrane permeability. nih.gov From a synthetic standpoint, the cyclopropyl ring can act as a rigid scaffold, locking conformations and providing a level of structural pre-organization that can be advantageous in designing molecules with specific binding properties. sci-hub.st

Structural Framework and Nomenclature Conventions for (1-cyclopropyl-1H-pyrazol-3-yl)methanol

The systematic IUPAC name for the compound is this compound. This name precisely describes its structure: a pyrazole ring where the hydrogen at the N1 position is substituted with a cyclopropyl group, and a hydroxymethyl group (-CH₂OH) is attached to the C3 position of the pyrazole ring. The numbering of the pyrazole ring starts at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants.

Below is a table detailing the key structural and chemical properties of the compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Number 2201840-10-8
Canonical SMILES C1CC1N2C=C(C=N2)CO

Data sourced from commercial supplier and database information. researchgate.net

Overview of Research Paradigms and Synthetic Utility for the Compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its synthetic utility can be inferred from established methodologies for the synthesis of related compounds. The primary research interest in this molecule lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.

The synthesis of this compound can be envisioned through a few key synthetic routes. One plausible approach involves the N-alkylation of a pre-functionalized pyrazole. For instance, pyrazole-3-carbaldehyde could be N-cyclopropylated, followed by the reduction of the aldehyde to the corresponding alcohol. The N-cyclopropylation of pyrazoles can be achieved using various methods, including reactions with cyclopropyl halides under basic conditions or through more modern copper-catalyzed Chan-Lam cyclopropylation reactions using potassium cyclopropyltrifluoroborate. nih.govsemanticscholar.org

Another synthetic strategy could involve the construction of the pyrazole ring itself from cyclopropyl-containing precursors. For example, the condensation of a cyclopropylhydrazine (B1591821) with a suitable three-carbon electrophile bearing a protected hydroxymethyl group could lead to the desired pyrazole core.

The synthetic utility of this compound stems from the reactivity of its functional groups. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into a leaving group for subsequent nucleophilic substitution reactions. These transformations open up avenues for the introduction of a wide array of other functional groups, making it a valuable building block for creating libraries of diverse pyrazole derivatives for biological screening.

The table below outlines some potential research applications and the synthetic transformations that enable them.

Research AreaPotential ApplicationKey Synthetic Transformation of this compound
Medicinal Chemistry Synthesis of novel kinase inhibitorsOxidation to the aldehyde, followed by reactions to form heterocyclic cores.
Agrochemicals Development of new fungicides or herbicidesConversion of the alcohol to a leaving group for ether or amine synthesis.
Materials Science Creation of novel ligands for metal complexesDerivatization of the alcohol to introduce coordinating groups.

Properties

CAS No.

2201840-10-8

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 Cyclopropyl 1h Pyrazol 3 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of (1-cyclopropyl-1H-pyrazol-3-yl)methanol reveals key strategic disconnections. The primary disconnection is at the C-C bond between the pyrazole (B372694) ring and the methanol (B129727) group. This suggests a precursor such as a pyrazole-3-carboxylic acid or its ester derivative, which can be reduced to the target alcohol. Another significant disconnection involves the N-cyclopropyl bond, indicating that the cyclopropyl (B3062369) group can be introduced onto the pyrazole nitrogen at a suitable stage of the synthesis. These disconnections form the basis for designing convergent and efficient synthetic routes.

Conventional Synthetic Pathways and Chemical Transformations

Conventional methods for synthesizing this compound and its analogs rely on well-established chemical reactions. These pathways often involve multiple steps and utilize readily available starting materials.

Reduction of Carboxylate Precursors (e.g., Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate)

A common and direct method for the synthesis of this compound is the reduction of a corresponding carboxylate precursor, such as ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate. This transformation is typically achieved using powerful reducing agents.

Table 1: Reduction of Ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate

Reducing AgentSolventReaction ConditionsYield
Lithium Aluminium Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to room temperatureHigh
Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl)Ethanol (B145695)/THFRefluxModerate to High
Diisobutylaluminium Hydride (DIBAL-H)Toluene or Dichloromethane-78 °C to 0 °CHigh

The choice of reducing agent can be critical and depends on the presence of other functional groups in the molecule. Lithium aluminium hydride is a very effective but less selective reagent, while DIBAL-H offers a milder and often more selective alternative.

Functional Group Interconversions on Pyrazole and Cyclopropyl Scaffolds

The synthesis can also involve the modification of functional groups on pre-existing pyrazole or cyclopropyl structures. For instance, a pyrazole with a different substituent at the 3-position could be converted to the desired methanol group through a series of reactions. Similarly, the N-cyclopropyl group can be introduced onto a pyrazole ring via N-alkylation with a suitable cyclopropyl halide or a related electrophile. The reactivity of the pyrazole ring, particularly the positions of its nitrogen atoms, plays a crucial role in these transformations. mdpi.commdpi.com

Multi-Step Approaches from Readily Available Starting Materials

Longer, multi-step syntheses often provide the flexibility to construct the molecule from simple and inexpensive starting materials. researchgate.net A typical sequence might begin with the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) to form the pyrazole ring. beilstein-journals.orgnih.gov Subsequent functionalization, such as the introduction of the cyclopropyl group and the conversion of a substituent to a hydroxymethyl group, would then lead to the final product. These multi-component reactions are advantageous for their efficiency and ability to generate molecular diversity. nih.govmdpi.com

Advanced Catalytic and Green Chemistry Approaches in Analogue Synthesis

Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methods. Catalytic processes and green chemistry principles are being applied to the synthesis of pyrazole derivatives, including analogues of this compound.

Transition Metal-Catalyzed Hydrofunctionalization Reactions

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds like pyrazoles. rsc.orgnih.gov Reactions such as hydroformylation or hydrocarboxylation of a pyrazole bearing an alkene substituent at the 3-position, catalyzed by rhodium or palladium complexes, could potentially provide a direct route to the corresponding aldehyde or carboxylic acid, which can then be reduced to the alcohol. These methods are often characterized by high atom economy and catalytic efficiency. rsc.orgresearchgate.net The development of such catalytic systems is an active area of research, aiming to provide more direct and environmentally friendly synthetic routes. nih.gov

Metal-Free Cascade and Tandem Annulation Strategies

The synthesis of pyrazole derivatives, including this compound, is increasingly benefiting from metal-free cascade and tandem annulation strategies. These approaches offer efficient and environmentally friendly alternatives to traditional methods, often proceeding in a one-pot manner to construct the pyrazole core with high atom economy. organic-chemistry.org

One notable metal-free approach involves the [3+2] cycloaddition of α,β-unsaturated aldehydes or ketones with hydrazine salts. This reaction proceeds without the need for metal catalysts and avoids the isolation of less stable hydrazone intermediates. organic-chemistry.org An iodine-mediated metal-free oxidative C-N bond formation has been developed for the regioselective synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts. organic-chemistry.org This method is praised for its practicality and eco-friendly nature. organic-chemistry.org

Furthermore, tandem reactions combining Knoevenagel condensation, 1,3-dipolar cycloaddition, and transition-metal-free oxidative aromatization have been successfully employed. organic-chemistry.org This one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds utilizes molecular oxygen as a green oxidant, highlighting the sustainable nature of these strategies. organic-chemistry.org Another innovative metal-free, two-component, one-pot approach involves the reaction of propargylic alcohols with N,N-diprotected hydrazines, which proceeds via an acid-catalyzed propargylation followed by a base-mediated 5-endo-dig cyclization to yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Researchers have also explored the use of hypervalent iodine-based reagents as an environmentally benign alternative to toxic metal oxidants for the one-pot synthesis of substituted pyrazoles through the intramolecular cyclization of hydrazides and alkynyl ketones. researchgate.net This method is advantageous as it avoids the isolation of unstable hydrazone intermediates and proceeds in a shorter time with high yields. researchgate.net A schematic representation of a metal-free tandem reaction is the C(sp²)−H sulfonylation and pyrazole annulation. researchgate.net

Table 1: Examples of Metal-Free Cascade and Tandem Annulation Strategies for Pyrazole Synthesis
Reaction TypeKey ReagentsFeatures
[3+2] Cycloadditionα,β-Unsaturated Aldehydes/Ketones, Hydrazine SaltsMetal-free, one-pot, avoids hydrazone isolation. organic-chemistry.org
Oxidative C-N Bond Formationα,β-Unsaturated Aldehydes/Ketones, Hydrazine Salts, I2Metal-free, regioselective, eco-friendly. organic-chemistry.org
Tandem Condensation/Cycloaddition/AromatizationAldehydes, 1,3-Dicarbonyls, Diazo Compounds, O2Metal-free, one-pot, three-component, uses O2 as oxidant. organic-chemistry.org
Propargylation/CyclizationPropargylic Alcohols, N,N-Diprotected HydrazinesMetal-free, two-component, one-pot. organic-chemistry.org
Intramolecular CyclizationHydrazides, Alkynyl Ketones, Hypervalent Iodine ReagentsMetal-free, avoids hydrazone isolation, high yields. researchgate.net

Sustainable and Environmentally Benign Synthetic Protocols

The development of sustainable and environmentally benign synthetic protocols for pyrazole derivatives is a significant focus in modern organic chemistry. nih.gov These methods aim to reduce the environmental impact by utilizing green solvents, renewable energy sources, and recyclable catalysts. researchgate.netnih.gov

A prominent green approach is the use of water as a solvent. thieme-connect.com Aqueous synthesis of pyrazoles has been achieved through the condensation of hydrazines with 1,3-diketones using recyclable catalysts like Amberlyst-70. thieme-connect.comresearchgate.net This method offers an environmentally benign, room-temperature process with the added benefits of a non-toxic, thermally stable, and inexpensive heterogeneous catalyst, along with a simple workup procedure. researchgate.net Other catalysts successfully employed in aqueous media include CeO2/SiO2, FeCl3-PVP, and cetyltrimethylammonium bromide (CTAB). thieme-connect.com

Microwave irradiation and ultrasonication are other green techniques that can accelerate reaction rates, often leading to higher yields in shorter time frames and reducing energy consumption compared to conventional heating. researchgate.netresearchgate.net Solvent-free reactions, conducted at room temperature or with heating, also represent a significant step towards greener synthesis by eliminating the need for potentially harmful organic solvents. researchgate.net

Table 2: Overview of Sustainable and Environmentally Benign Synthetic Protocols for Pyrazoles
Green ApproachKey FeaturesExamples of Catalysts/Conditions
Aqueous SynthesisUse of water as a green solvent. thieme-connect.comAmberlyst-70, CeO2/SiO2, FeCl3-PVP, CTAB. thieme-connect.comresearchgate.net
Microwave/Ultrasonic AssistanceAccelerated reaction rates, reduced energy consumption. researchgate.netresearchgate.netCan be applied to various pyrazole syntheses.
Solvent-Free ReactionsElimination of organic solvents. researchgate.netReactions at room temperature or with heating.
Heterogeneous CatalysisEasy catalyst separation and recyclability. researchgate.netMetal nanoparticles, supported catalysts. researchgate.net
Multi-component ReactionsOne-pot synthesis, reduced waste. researchgate.netmdpi.comVarious combinations of starting materials.

Optimization of Reaction Conditions and Process Efficiency

Regioselectivity and Enantioselectivity Studies

Regioselectivity is a critical aspect of the synthesis of asymmetrically substituted pyrazoles, such as this compound. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two constitutional isomers. mdpi.comnih.gov The control of regioselectivity is often influenced by the nature of the substituents on both reactants and the reaction conditions, including the solvent and the presence of a catalyst. nih.gov For instance, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the use of arylhydrazine hydrochlorides favored the formation of the 1,3-regioisomer, while the corresponding free hydrazine led to the 1,5-regioisomer. nih.gov Two-dimensional NMR techniques like NOESY and HMBC are instrumental in confirming the regioselectivity of these transformations. rsc.org

Enantioselective synthesis has become increasingly important due to the different biological activities often exhibited by enantiomers of chiral molecules. rsc.orgresearchgate.netscispace.com In the context of pyrazole chemistry, organocatalysis has emerged as a powerful tool for the construction of chiral pyrazole derivatives. researchgate.netacs.org For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the reaction of pyrazolones with α,β-unsaturated aldehydes, leading to the enantioselective synthesis of functionalized pyrazoles. acs.org The steric properties of the catalyst and the substituents on the pyrazolone (B3327878) can be crucial for achieving high reactivity and selectivity. acs.org

Table 3: Factors Influencing Selectivity in Pyrazole Synthesis
Selectivity TypeInfluencing FactorsExamples
RegioselectivityNature of hydrazine (free base vs. salt), solvent, catalyst. nih.govArylhydrazine hydrochloride vs. free arylhydrazine leading to different regioisomers. nih.gov
EnantioselectivityChiral catalysts (e.g., NHCs), steric hindrance of substituents. acs.orgNHC-catalyzed reaction of pyrazolones with enals. acs.org

Yield Optimization and Scalability Considerations

Optimizing reaction yields and ensuring the scalability of the synthetic process are crucial for the practical application of any synthetic methodology. For pyrazole synthesis, optimization often involves a systematic study of various reaction parameters.

Key Parameters for Yield Optimization:

Temperature: The reaction temperature can significantly impact the yield. For some reactions, increasing the temperature to a certain point improves the yield, after which it may decrease due to side reactions or decomposition. mdpi.comnih.gov A temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles. nih.gov

Catalyst Loading: The amount of catalyst used can be critical. While a sufficient amount is needed to drive the reaction, excessive catalyst loading can sometimes lead to undesired side products or be economically unviable.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway, thereby affecting the yield. nih.gov

Reaction Time: Optimizing the reaction time is essential to ensure the completion of the reaction while minimizing the formation of degradation products.

For scalability, moving from a laboratory-scale synthesis to a larger, industrial-scale production requires careful consideration of factors such as heat transfer, mixing, and the safety of the reagents and reaction conditions. One-pot reactions and continuous flow processes are often more amenable to scaling up. nih.govmdpi.com For example, a flow process for the synthesis of pyrazolopyrimidinone (B8486647) derivatives significantly reduced the reaction time from 9 hours in a batch process to 16 minutes under flow conditions, while maintaining similar yields. mdpi.com

Table 4: Parameters for Yield Optimization and Scalability
ParameterConsiderations for OptimizationScalability Implications
TemperatureBalance between reaction rate and side reactions/decomposition. mdpi.comnih.govnih.govRequires efficient heat transfer systems on a larger scale.
Catalyst LoadingFinding the optimal catalyst-to-substrate ratio.Cost and efficiency of the catalyst at an industrial scale.
SolventSolubility, reaction pathway, and environmental impact. nih.govSolvent recovery and recycling are important for large-scale production.
Reaction TimeEnsuring reaction completion and minimizing degradation.Shorter reaction times are generally preferred for higher throughput.
Process TypeBatch vs. continuous flow.Continuous flow processes can offer better control and safety for large-scale synthesis. mdpi.com

Purification Methodologies in High-Purity Synthesis

Achieving high purity of the final compound, this compound, is essential, particularly for its potential applications. Several purification methodologies are employed, with the choice depending on the physical and chemical properties of the compound and its impurities.

Common Purification Techniques:

Crystallization/Recrystallization: This is a widely used technique for purifying solid compounds. researchgate.net The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. researchgate.net The choice of solvent is critical for obtaining high purity and yield. For pyrazoles, alcohols like ethanol or methanol are often effective. researchgate.net

Column Chromatography: Silica (B1680970) gel column chromatography is a versatile method for separating compounds based on their polarity. uab.cat For pyrazole derivatives, a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is commonly used as the eluent. uab.cat To avoid issues with basic pyrazoles strongly adsorbing to the acidic silica gel, the silica can be deactivated with triethylamine (B128534) or ammonia (B1221849) in methanol. researchgate.net Reversed-phase chromatography using a C-18 silica column is an alternative for certain compounds. researchgate.net

Acid-Base Extraction: For pyrazole compounds with basic nitrogen atoms, acid-base extraction can be an effective purification step. The compound can be protonated with an acid to form a water-soluble salt, which can be separated from non-basic impurities. Subsequent neutralization regenerates the purified pyrazole. researchgate.net

Precipitation: The desired compound can sometimes be precipitated from a solution by changing the solvent polarity. For instance, dissolving the compound in a good solvent and then adding a poor solvent can cause the compound to precipitate out, leaving more soluble impurities behind. researchgate.net

The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. youtube.com

Table 5: Purification Methodologies for Pyrazole Derivatives
MethodologyPrincipleCommon Solvents/Reagents
Crystallization/RecrystallizationDifferential solubility of the compound and impurities at different temperatures. researchgate.netEthanol, Methanol, Ethyl Acetate. researchgate.net
Column ChromatographySeparation based on polarity differences. uab.catSilica gel with Hexane/Ethyl Acetate eluents; Deactivation with triethylamine. researchgate.netuab.cat
Acid-Base ExtractionSeparation based on the acidic/basic properties of the compound. researchgate.netAqueous acid and base solutions.
PrecipitationInducing precipitation by changing solvent polarity. researchgate.netA combination of a good solvent and a poor solvent.

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropyl 1h Pyrazol 3 Yl Methanol

Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group attached to the C3 position of the pyrazole (B372694) ring is a key site for functionalization. Its reactivity is comparable to other primary alcohols, allowing for a variety of classical alcohol transformations.

Esterification and Etherification Reactions

The primary alcohol moiety of (1-cyclopropyl-1H-pyrazol-3-yl)methanol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or base catalyst. These reactions lead to the formation of the corresponding esters, which can be useful as intermediates or as final products with modified physicochemical properties. Standard esterification conditions, such as the Fischer-Speier esterification using a carboxylic acid and a strong acid catalyst, or acylation with an acyl chloride in the presence of a non-nucleophilic base, are expected to be effective.

Etherification can be achieved through Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed dehydration with another alcohol can lead to ether formation, although this method may be less controlled.

Reaction TypeReagent(s)Product TypeGeneral Conditions
EsterificationCarboxylic Acid, Acid CatalystEsterHeating
EsterificationAcyl Chloride, BaseEsterRoom Temperature
EtherificationAlkyl Halide, Strong BaseEtherAnhydrous Conditions

Oxidation and Reduction Pathways of the Alcohol Moiety

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde, (1-cyclopropyl-1H-pyrazol-3-yl)carbaldehyde, or the carboxylic acid, 1-cyclopropyl-1H-pyrazole-3-carboxylic acid, depending on the oxidizing agent used. semanticscholar.org Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed for the selective oxidation to the aldehyde, preventing over-oxidation to the carboxylic acid. organic-chemistry.orgyoutube.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will generally lead to the formation of the carboxylic acid.

Conversely, the concept of reducing the primary alcohol moiety is not applicable as it is already in a reduced state. However, the pyrazole ring itself can be susceptible to reduction under certain harsh conditions, though this is not a typical transformation for this class of compounds.

ReactionReagent(s)Product
Oxidation to AldehydePCC, DMP(1-cyclopropyl-1H-pyrazol-3-yl)carbaldehyde
Oxidation to Carboxylic AcidKMnO₄, H₂CrO₄1-cyclopropyl-1H-pyrazole-3-carboxylic acid

Nucleophilic Substitution Reactions for Derivatization

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, to facilitate substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. This can be achieved by reacting this compound with tosyl chloride or mesyl chloride in the presence of a base, or with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting activated intermediate can then readily undergo substitution with a wide range of nucleophiles, including azides, cyanides, and amines, to introduce diverse functionalities at the methylene (B1212753) position.

Reactivity of the Pyrazole Heterocyclic Ring

The pyrazole ring in this compound is an aromatic heterocycle and exhibits reactivity patterns characteristic of such systems. The substituents on the ring, namely the N-cyclopropyl group and the C3-hydroxymethyl group, influence the regioselectivity of these reactions.

Electrophilic Substitution Patterns and Regiochemical Control

Due to the electronic nature of the pyrazole ring, electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are expected to occur preferentially at the C4 position. ijpcbs.comresearchgate.net The C4 position is the most electron-rich carbon atom in the 1-substituted pyrazole ring system. For instance, halogenation with N-halosuccinimides (NXS) is a common method for introducing a halogen atom at the C4 position of pyrazoles. researchgate.netresearchgate.netuni-regensburg.de Similarly, the Vilsmeier-Haack reaction, which introduces a formyl group, is also highly regioselective for the C4 position in 1-substituted pyrazoles. ijpcbs.comresearchgate.netnih.govdegres.eu The directing effects of the N-cyclopropyl and C3-hydroxymethyl groups are not expected to override the inherent reactivity of the pyrazole ring at the C4 position.

ReactionReagent(s)Product
HalogenationN-Bromosuccinimide (NBS)4-Bromo-(1-cyclopropyl-1H-pyrazol-3-yl)methanol
Vilsmeier-HaackPOCl₃, DMF4-Formyl-(1-cyclopropyl-1H-pyrazol-3-yl)methanol

Metallation and Carbon-Heteroatom Bond Formations

The pyrazole ring can be deprotonated at the C5 position by strong bases, such as organolithium reagents (e.g., n-butyllithium), to form a metalated intermediate. researchgate.netnih.gov This lithiated species can then react with various electrophiles to introduce a range of substituents at the C5 position. This provides a powerful method for the regioselective functionalization of the pyrazole ring, complementary to electrophilic substitution at C4. For example, quenching the lithiated intermediate with an alkyl halide would result in a C5-alkylated product, while reaction with a boronic ester would yield a C5-boronate ester, a versatile intermediate for Suzuki cross-coupling reactions. researchgate.net This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds at a position that is not readily accessible through electrophilic substitution.

Ring Modification and Functionalization Strategies

The pyrazole ring in this compound is a versatile scaffold amenable to various modification and functionalization strategies. These reactions primarily target the carbon atoms of the heterocyclic ring, allowing for the introduction of diverse substituents that can modulate the molecule's properties.

One of the most common functionalization methods is electrophilic substitution. The Vilsmeier-Haack reaction, for instance, can be employed to introduce a formyl group (-CHO) at the C4-position of the pyrazole ring. encyclopedia.pub This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. researchgate.net The resulting pyrazole-4-carbaldehyde is a valuable intermediate for further synthetic transformations. encyclopedia.pub

Halogenation represents another key strategy for modifying the pyrazole core. Direct halogenation can introduce chlorine, bromine, or iodine atoms onto the ring, typically at the C4-position. The existence of compounds such as (4-Chloro-1-cyclopropyl-1H-pyrazol-3-yl)methanol demonstrates the feasibility of such transformations. synquestlabs.com These halogenated pyrazoles serve as important building blocks for cross-coupling reactions, like Suzuki or Sonogashira couplings, which enable the formation of new carbon-carbon bonds and the synthesis of highly functionalized pyrazole derivatives. mdpi.com

Furthermore, the pyrazole ring can be constructed through cyclocondensation reactions, which allow for the introduction of substituents from the outset. nih.gov The reaction between a substituted hydrazine (B178648) (e.g., cyclopropylhydrazine) and a 1,3-dicarbonyl compound is a foundational method for pyrazole synthesis. mdpi.com By choosing appropriately substituted starting materials, a wide array of functionalized pyrazoles can be accessed.

Table 1: Pyrazole Ring Functionalization Strategies

Reaction TypeReagentsPosition of FunctionalizationResulting Functional GroupReference
Vilsmeier-Haack ReactionPOCl₃, DMFC4Aldehyde (-CHO) encyclopedia.pubresearchgate.net
HalogenationCl₂, Br₂, I₂C4Halogen (-Cl, -Br, -I) synquestlabs.commdpi.com
CyclocondensationSubstituted Hydrazines & 1,3-DiketonesRing SynthesisVaried Substituents mdpi.comnih.gov

Chemical Behavior of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group attached to the pyrazole nitrogen imparts significant and unique chemical properties to the molecule, primarily due to its inherent ring strain. This strain energy makes the three-membered ring susceptible to reactions that are not observed in larger cycloalkanes.

Strain-Release Ring-Opening Reactions

The most characteristic reaction of the cyclopropyl group is its cleavage through strain-release ring-opening. These reactions can be initiated by various means, including acid catalysis or radical mechanisms, leading to the formation of stable, open-chain products. nih.govacs.org

Lewis acid-catalyzed ring-opening is a particularly efficient method. For structures analogous to this compound, such as cyclopropyl allylic alcohols, treatment with a Lewis acid like ytterbium triflate (Yb(OTf)₃) can trigger nucleophilic substitution accompanied by ring-opening. rsc.org This process typically involves the formation of a stabilized carbocation intermediate, which is then attacked by a nucleophile, resulting in a homoallylic derivative. rsc.org

Radical-mediated pathways also provide a route to ring-opening. These reactions often involve the addition of a radical species to a nearby functional group, which then propagates to induce the cleavage of the cyclopropane (B1198618) C-C bond. nih.gov For example, a radical can add to a double bond adjacent to the cyclopropyl ring, creating a cyclopropyl-substituted carbon radical. This intermediate can then rearrange via ring-opening to form a more stable, terminal alkyl radical, which drives the reaction forward. nih.gov

Table 2: Cyclopropyl Ring-Opening Reactions

Reaction TypeInitiator/CatalystKey IntermediateProduct TypeReference
Lewis Acid-CatalyzedYb(OTf)₃, Ga(OTf)₃Carbocation(E)-δ-vinyl-homoallylic derivatives rsc.org
Oxidative Radical CascadePhotoredox CatalystTerminal Alkyl RadicalPartially saturated naphthalenes nih.gov

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves studying the kinetic and thermodynamic factors that govern transformations and using spectroscopic techniques to observe reactants, intermediates, and products in real-time.

Kinetic and Thermodynamic Aspects of Transformations

The formation of substituted pyrazoles can be under either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. nih.gov Quantum-chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating these aspects.

For example, in the synthesis of related pyrazole systems, it has been shown that different tautomers can exist in equilibrium. Calculations of Gibbs free energy (ΔG) can predict the relative stability of these tautomers. In one case, the 1H-tautomer of a pyrazole was found to be more stable than the 2H-tautomer by 1.4 kcal/mol. nih.gov Furthermore, the activation barrier for the transformation between tautomers can be calculated. The intramolecular proton migration may have a high activation energy (e.g., ΔG≠ = 47.5 kcal/mol), while a solvent-assisted migration can significantly lower this barrier (e.g., ΔG≠ = 23.5 kcal/mol with one methanol (B129727) molecule), indicating that the solvent plays a crucial role in establishing the tautomeric equilibrium. nih.gov

Table 3: Example Thermodynamic and Kinetic Data for Pyrazole Transformations

ParameterTransformationValueSignificanceReference
ΔG (Gibbs Free Energy)2H-tautomer → 1H-tautomer-1.4 kcal/mol1H-tautomer is thermodynamically more stable. nih.gov
ΔG (Activation Energy)Intramolecular Tautomerization47.5 kcal/molHigh barrier, kinetically unfavorable. nih.gov
ΔG (Activation Energy)Methanol-Assisted Tautomerization23.5 kcal/molLower barrier, kinetically more accessible. nih.gov

Spectroscopic Monitoring of Reaction Progress

Spectroscopic methods are indispensable for monitoring the progress of chemical reactions and characterizing the resulting products. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed structural information. mdpi.commdpi.com

During a reaction, the transformation of functional groups can be tracked by observing characteristic changes in the spectra. For example, in a sulfonamidation reaction of an aminopyrazole, the completion of the reaction can be confirmed in the ¹H NMR spectrum by the disappearance of the broad singlet corresponding to the amino (-NH₂) protons. mdpi.com The appearance of new signals, such as those for the protons on the newly added phenyl ring, provides further evidence of product formation. mdpi.com

Similarly, FT-IR spectroscopy is used to identify the presence of specific functional groups. In the synthesis of an N-acyl pyrazole, the formation of the amide bond is confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1701 cm⁻¹. mdpi.com HRMS is used to confirm the elemental composition of the final product by providing a highly accurate mass measurement.

Table 4: Spectroscopic Monitoring of Chemical Transformations

TechniqueObservationInferenceReference
¹H NMRDisappearance of a broad -NH₂ signal; appearance of new aromatic signals.Conversion of an amine to an amide or other substituted derivative. mdpi.com
¹³C NMRAppearance of a signal in the carbonyl region (~160-180 ppm).Formation of a new amide or ketone group. mdpi.com
FT-IRAppearance of a strong C=O stretching band (~1700 cm⁻¹).Confirmation of an amide or carbonyl functionality. mdpi.com
HRMSMeasured mass matches the calculated exact mass of the target molecule.Confirmation of the elemental formula and successful synthesis. mdpi.commdpi.com

Utilization of 1 Cyclopropyl 1h Pyrazol 3 Yl Methanol As a Synthetic Building Block and Chemical Intermediate

Precursor for the Synthesis of Novel Pyrazole (B372694) Derivatives

The inherent reactivity of the functional groups within (1-cyclopropyl-1H-pyrazol-3-yl)methanol provides a foundation for the synthesis of a variety of novel pyrazole derivatives. The methanol (B129727) group can be readily oxidized to an aldehyde or a carboxylic acid, while the pyrazole ring itself can undergo substitution reactions, and the cyclopropyl (B3062369) group can participate in ring-opening reactions under specific conditions. These transformations open the door to a vast chemical space of new compounds.

Construction of Pyrazole-Fused and Linked Heterocyclic Skeletons

A significant application of this compound lies in its potential as a precursor for the synthesis of pyrazole-fused and linked heterocyclic systems. Such fused ring systems are of great interest due to their prevalence in biologically active molecules. For instance, the pyrazolo[3,4-b]pyridine scaffold is a well-known pharmacophore found in numerous kinase inhibitors and other therapeutic agents.

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. While this compound does not possess the required amino group, it can be chemically converted into a suitable intermediate. For example, nitration of the pyrazole ring followed by reduction would yield the corresponding 5-amino-1-cyclopropyl-1H-pyrazol-3-yl)methanol. This intermediate could then be reacted with various 1,3-dicarbonyl compounds to construct the desired pyrazolo[3,4-b]pyridine core. The general synthetic approach is outlined below:

StepReactionReagents and ConditionsProduct
1NitrationHNO₃/H₂SO₄(1-cyclopropyl-5-nitro-1H-pyrazol-3-yl)methanol
2ReductionH₂, Pd/C or SnCl₂/HCl(5-amino-1-cyclopropyl-1H-pyrazol-3-yl)methanol
3CondensationR¹COCH₂COR²1-cyclopropyl-3-(hydroxymethyl)-1H-pyrazolo[3,4-b]pyridine derivative

Furthermore, the methanol group can be oxidized to an aldehyde, which can then participate in various cyclization reactions to form other fused systems, such as pyrazolo[1,5-a]pyrimidines.

Development of Complex Polycyclic Systems

Beyond the construction of fused heterocycles, this compound can serve as a starting point for the development of more intricate polycyclic systems. The reactivity of the cyclopropyl group can be harnessed to introduce additional rings onto the pyrazole scaffold. For example, under thermal or transition-metal-catalyzed conditions, the cyclopropyl ring can undergo rearrangements or cycloaddition reactions with suitable reaction partners, leading to the formation of larger ring systems.

Integration into Diverse Organic Scaffolds

The modular nature of this compound makes it an ideal component for integration into a wide range of organic scaffolds, contributing to the synthesis of complex and functionally diverse molecules.

Role in Modular Assembly of Complex Molecular Architectures

In the modular assembly of complex molecules, pre-functionalized building blocks are strategically combined to rapidly construct intricate architectures. The distinct reactive sites of this compound allow for its sequential or orthogonal functionalization, making it a valuable component in such synthetic strategies. For instance, the methanol group can be converted into a leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution with another molecular fragment. Subsequently, the pyrazole ring can be functionalized, for example, through C-H activation or halogenation followed by cross-coupling reactions, to introduce additional diversity.

Contribution to Combinatorial Library Design (Chemical Libraries)

Combinatorial chemistry aims to rapidly generate large collections of related compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. The structural features of this compound make it an excellent scaffold for the design of such libraries. By systematically varying the substituents at different positions of the molecule, a vast number of unique compounds can be synthesized.

A hypothetical combinatorial library based on the this compound scaffold could be constructed as follows:

Scaffold PositionFunctionalization ReactionExample ReagentsResulting Diversity
Methanol GroupEsterificationA library of carboxylic acidsA library of esters
Pyrazole Ring (C4)Halogenation followed by Suzuki couplingNBS, then a library of boronic acidsA library of 4-aryl/heteroaryl pyrazoles
Pyrazole Ring (N1)(If starting with an unsubstituted pyrazole)A library of alkyl/aryl halidesA library of N-substituted pyrazoles

Application in Ligand Design for Catalysis (Non-biological systems)

Pyrazole-containing compounds have been extensively studied as ligands in coordination chemistry and have found applications in various catalytic processes. The nitrogen atoms of the pyrazole ring can effectively coordinate to metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complex.

This compound and its derivatives are promising candidates for the development of novel ligands for non-biological catalysis. The presence of the cyclopropyl group can influence the ligand's conformational flexibility and steric bulk, which in turn can impact the selectivity and activity of the catalyst. The methanol group can serve as an anchor point for immobilization of the catalyst on a solid support or for the introduction of additional donor atoms to create multidentate ligands. For example, oxidation of the methanol to a carboxylic acid would allow for the formation of a bidentate N,O-ligand.

The potential of pyrazole-based ligands in catalysis is vast, and the unique structural features of this compound make it a compelling platform for the design of new and efficient catalytic systems.

Precursor for Metal-Chelating Ligands in Transition Metal Catalysis

The development of novel ligands is a cornerstone of advancing transition metal catalysis, and this compound serves as an excellent starting point for such endeavors. Pyrazole-containing compounds are well-regarded for their ability to act as ligands in coordination chemistry and metal-catalyzed reactions. researchgate.net The nitrogen atoms in the pyrazole ring can effectively coordinate with transition metals, while the hydroxymethyl group provides a site for synthetic elaboration to produce ligands with varied denticity and electronic properties.

The synthesis of these ligands often involves standard organic transformations of the alcohol functionality. For instance, oxidation to an aldehyde or carboxylic acid can introduce an additional donor site, transforming the molecule from a potentially monodentate ligand to a bidentate one. This versatility is crucial for creating catalysts with specific activities and selectivities. The cyclopropyl group, while seemingly a simple substituent, imparts specific steric and electronic effects that can fine-tune the catalytic behavior of the resulting metal complex.

Investigation of Coordination Modes and Complex Formation

The coordination behavior of pyrazole-derived ligands is a subject of extensive research, as it dictates the geometry and, consequently, the reactivity of the metal center. researchgate.net For this compound and its derivatives, the primary coordination site is the sp²-hybridized nitrogen atom of the pyrazole ring.

Table 1: Potential Coordination Modes of this compound Derivatives

Derivative Functional Group Potential Denticity Description
-CH₂OH (unmodified) Monodentate Coordinates through one of the pyrazole nitrogen atoms.
-CHO (aldehyde) Bidentate Coordinates through a pyrazole nitrogen and the carbonyl oxygen.
-COOH (carboxylic acid) Bidentate Coordinates through a pyrazole nitrogen and a carboxylate oxygen.
-CH₂OR (ether) Monodentate/Bidentate Can act as a monodentate ligand or, depending on the 'R' group, offer another coordination site.

This table is illustrative and based on the general coordination chemistry of pyrazole derivatives.

Potential Contributions to Advanced Materials Chemistry

The structural attributes of this compound also position it as a promising component for the creation of advanced materials. Its capacity for both covalent bond formation and participation in non-covalent interactions is key to its application in this field.

Incorporation into Functional Polymer Systems as Monomers

The hydroxyl group of this compound is a reactive handle that enables its incorporation into polymer chains as a monomer. Through polymerization reactions, this pyrazole-containing unit can be integrated into various polymer backbones, imparting new functionalities to the resulting material. The structural versatility of pyrazole and its derivatives has led to their exploration in polymer and material chemistry. mdpi.com

Polymers functionalized with these pyrazole units could exhibit a range of interesting properties. For example, the pyrazole rings within the polymer structure can act as binding sites for metal ions, leading to the formation of metallopolymers with potential applications in catalysis, sensing, or as materials with unique optical or magnetic properties. The cyclopropyl group can also influence the macroscopic properties of the polymer, such as its thermal stability and mechanical strength.

Development of Self-Assembled Supramolecular Structures

Supramolecular chemistry focuses on the construction of complex, ordered structures through non-covalent interactions. nih.gov this compound is an excellent candidate for designing self-assembling systems due to its inherent functionalities. Pyrazole derivatives are known to form various supramolecular motifs, including dimers, trimers, tetramers, and catemers, through hydrogen bonding. researchgate.net

The molecule's hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyrazole ring itself can engage in hydrogen bonding and π-stacking interactions. nih.gov These interactions can guide the spontaneous organization of molecules into well-defined supramolecular architectures. Furthermore, the coordination of the pyrazole nitrogen to metal ions can drive the assembly of metallosupramolecular structures. mdpi.com The ability to program the assembly of molecules into complex arrangements is a key goal in nanotechnology and materials science, with potential applications in areas like molecular recognition and the development of "smart" materials. rsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 Cyclopropyl 1h Pyrazol 3 Yl Methanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For (1-cyclopropyl-1H-pyrazol-3-yl)methanol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of its molecular framework.

Multi-dimensional NMR experiments are essential for assembling the molecular puzzle of this compound by establishing correlations between different nuclei. ipb.pt

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would reveal correlations between the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) ring, and between the hydroxyl proton and the methylene protons of the methanol (B129727) group.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon atom that has an attached proton. For instance, the pyrazole (B372694) ring protons (H4 and H5) would be correlated to their respective carbon atoms (C4 and C5).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This technique connects the different fragments of the molecule. Key HMBC correlations would include:

The cyclopropyl methine proton to the C3 and C5 carbons of the pyrazole ring, confirming the attachment point of the cyclopropyl group to the N1 nitrogen.

The methylene protons of the methanol group (CH₂OH) to the C3 and C4 carbons of the pyrazole ring, confirming the position of the methanol substituent.

The pyrazole H5 proton to the C3 and C4 carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining conformation. It could reveal spatial proximities between the protons of the cyclopropyl ring and the H5 proton of the pyrazole ring, providing insight into the rotational orientation of the cyclopropyl group relative to the pyrazole plane. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data and Key Correlations for this compound

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C3~152.0--
C4~106.0~6.2 (d)C3, C5
C5~130.0~7.5 (d)C3, C4, Cyclopropyl CH
CH₂OH~57.0~4.6 (s)C3, C4
Cyclopropyl CH~35.0~3.6 (m)C5, Cyclopropyl CH₂
Cyclopropyl CH₂~8.0~1.1 (m), ~0.9 (m)Cyclopropyl CH

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. This is particularly valuable for identifying and characterizing different crystalline polymorphs or amorphous forms, which may have distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are standard for obtaining high-resolution ¹³C spectra in solids. mdpi.com

For heterocyclic compounds, advanced ssNMR experiments can be particularly insightful. For example, a ¹³C{¹⁴N} Rotational-Echo Double-Resonance (RESPDOR) experiment could be employed as an "attached nitrogen test." nih.goviastate.edu This technique would definitively confirm which carbon atoms in the pyrazole ring are directly bonded to a nitrogen atom, helping to distinguish it from potential isomers and confirming the 1,3-substitution pattern. nih.goviastate.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental formula. For this compound (C₇H₁₀N₂O), the calculated exact mass is 138.07931 Da. HRMS analysis would be expected to yield a measured mass that matches this value, confirming the molecular formula and ruling out other possibilities with the same nominal mass. rsc.org

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to deduce the structure. The behavior of pyrazoles under electron impact has been studied, and typically involves cleavage of the N-N bond and loss of substituents. rsc.orgresearchgate.net

For this compound, key fragmentation pathways would likely include:

Loss of the methanol group (-•CH₂OH) to give a fragment at m/z 107.

Loss of the cyclopropyl group (-•C₃H₅) to give a fragment at m/z 97.

Cleavage of the pyrazole ring, often involving the loss of N₂ or HCN, leading to characteristic smaller fragments. rsc.org

Table 2: Predicted HRMS Fragmentation Data for this compound

Predicted m/zFormulaIdentity
138.0793[C₇H₁₀N₂O]⁺Molecular Ion [M]⁺
107.0609[C₆H₇N₂]⁺[M - CH₂OH]⁺
97.0582[C₄H₅N₂O]⁺[M - C₃H₅]⁺
81.0453[C₄H₅N₂]⁺Fragment from ring cleavage

The high resolution of HRMS also allows for the observation of isotopic patterns. The natural abundance of isotopes like ¹³C (1.1%) and ¹⁵N (0.37%) results in small peaks (M+1, M+2, etc.) adjacent to the main molecular ion peak. The precise intensity ratio of these isotopic peaks is characteristic of a specific elemental formula. nih.gov By analyzing the isotopic pattern for the molecular ion of this compound, software can confirm that the formula C₇H₁₀N₂O is the only plausible fit, providing a secondary level of confirmation for the elemental composition. nih.govuu.nl

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

While NMR provides the solution-state structure and MS confirms the formula and connectivity, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional model of the molecule in the solid state. researchgate.netnih.gov If a suitable single crystal of this compound can be grown, this technique would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyrazole and cyclopropyl rings.

Conformation: Defining the precise dihedral angles and the spatial orientation of the cyclopropyl group relative to the pyrazole ring, and the conformation of the hydroxymethyl group.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. A key feature would be the identification of hydrogen bonds involving the hydroxyl group of the methanol substituent and the nitrogen atoms of the pyrazole ring, which dictate the supramolecular structure.

As this compound is achiral, the analysis would focus on conformation and packing rather than absolute stereochemistry.

In-depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed structural and spectroscopic characterization of the chemical compound this compound. Despite its availability from commercial chemical suppliers and its listing in chemical databases such as PubChem, dedicated research articles focusing on its advanced structural elucidation and vibrational spectroscopy are not readily found in the public domain.

The inquiry into the specific methodologies for this compound, including single-crystal X-ray diffraction for molecular geometry determination, analysis of its crystal packing and intermolecular interactions, and in-depth vibrational spectroscopy (Infrared and Raman) for functional group identification and conformational insights, yielded no specific experimental research findings. Consequently, the creation of a detailed scientific article as per the requested outline is not feasible at this time due to the absence of requisite experimental data.

While general principles of spectroscopic and crystallographic analysis are well-established for related pyrazole and cyclopropyl-containing molecules, a scientifically rigorous article on this compound necessitates specific experimental data such as crystal system, space group, unit cell dimensions, atomic coordinates, and detailed vibrational mode assignments. Such data is foundational for a thorough discussion of its molecular geometry, intermolecular forces, and conformational properties.

Similarly, information regarding the application of in-situ reaction monitoring techniques, such as FT-IR or Raman spectroscopy, for the synthesis or reactions involving this compound is not available. Although in-situ monitoring is a powerful tool for studying reaction kinetics and mechanisms, its application to this specific compound has not been documented in accessible literature.

In the absence of empirical data from dedicated research, any attempt to construct an article based on the provided outline would be speculative and would not meet the required standards of scientific accuracy and detail. Further experimental investigation is required to elucidate the specific structural and spectroscopic characteristics of this compound.

Computational Chemistry and Theoretical Investigations of 1 Cyclopropyl 1h Pyrazol 3 Yl Methanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

At the forefront of theoretical investigations are quantum chemical calculations, with Density Functional Theory (DFT) and ab initio methods being particularly prominent for studying pyrazole (B372694) derivatives. researchgate.neteurasianjournals.com These computational techniques are instrumental in modeling the electron distribution and molecular orbital energies, which are fundamental to the molecule's chemical behavior. DFT has been successfully used to characterize the geometry and electronic structure of various pyrazole-containing compounds. researchgate.net

The reactivity of a molecule can be effectively predicted using Frontier Molecular Orbital (FMO) theory, which centers on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the electron-donating capacity of a molecule, while the LUMO indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ntu.edu.iqresearchgate.net A smaller gap typically signifies higher reactivity. For pyrazole derivatives, FMO analysis helps in understanding their interaction in chemical reactions. aip.orgtandfonline.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Pyrazole Derivative

ParameterValue (eV)
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO GapData not available in search results

Note: This table is illustrative. Specific values for (1-cyclopropyl-1H-pyrazol-3-yl)methanol require dedicated computational studies.

The distribution of charge within this compound dictates its electrostatic interactions. This is often visualized using a Molecular Electrostatic Potential (MEP) surface. The MEP map provides a color-coded guide to the electrostatic potential on the molecule's surface, with regions of negative potential (electron-rich) and positive potential (electron-poor) highlighting likely sites for electrophilic and nucleophilic attack, respectively. For pyrazole derivatives, the MEP is a valuable tool for predicting intermolecular interactions. tandfonline.com In this compound, the nitrogen atoms of the pyrazole ring and the oxygen of the methanol (B129727) group are expected to be regions of negative electrostatic potential.

Conformational Analysis and Potential Energy Surface Exploration

The presence of the flexible cyclopropyl (B3062369) and methanol substituents suggests that this compound can adopt multiple conformations. Conformational analysis is key to identifying the most stable three-dimensional structures and the energy barriers for interconversion between them.

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time. eurasianjournals.com By simulating the atomic motions, MD can reveal the molecule's flexibility, rotational barriers, and interactions with a solvent or a biological target. mdpi.comnih.gov Such simulations are crucial for understanding the conformational landscape and the stability of different conformers in various environments. nih.govrsc.org

By systematically exploring the potential energy surface, computational methods can identify the most stable conformers of this compound. These stable structures correspond to energy minima on the surface. The energy barriers between these conformers, represented by saddle points on the potential energy surface, determine the ease of conformational change.

Prediction of Spectroscopic Parameters and Theoretical-Experimental Correlation

A significant advantage of computational chemistry is its ability to predict spectroscopic properties. Theoretical calculations of parameters such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can generate theoretical spectra. researchgate.net When these theoretical spectra are compared with experimentally obtained spectra, a strong correlation can validate the computed structure and the experimental data. tandfonline.com For instance, in studies of similar pyrazole compounds, calculated NMR and IR data have shown good agreement with experimental observations. researchgate.net

Computational NMR Chemical Shift and Coupling Constant Calculations

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) parameters of molecules like this compound. By calculating the magnetic shielding tensors of the nuclei, one can obtain theoretical ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J).

These calculations are typically performed on a geometry-optimized structure of the molecule. The choice of the DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)) is crucial for achieving high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound would reveal the electronic environment of each nucleus. The protons of the cyclopropyl group are expected to have distinct chemical shifts due to their unique spatial arrangement. The protons on the pyrazole ring and the methylene (B1212753) protons of the methanol group would also exhibit characteristic shifts influenced by the aromaticity of the pyrazole ring and the electronegativity of the oxygen atom.

Similarly, ¹³C NMR chemical shift calculations would help in assigning the carbon signals in the experimental spectrum. The carbon atoms of the cyclopropyl group, the pyrazole ring, and the methanol moiety would each resonate at predictable frequencies.

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be computed. For instance, the coupling between the protons on the pyrazole ring and the coupling between the protons of the cyclopropyl group and its adjacent atoms can be theoretically determined.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Predicted Chemical Shift (ppm) Predicted Coupling Constants (Hz)
Pyrazole H-46.1 - 6.3J(H4-H5) = 2.0 - 2.5
Pyrazole H-57.4 - 7.6J(H5-H4) = 2.0 - 2.5
Methanol CH₂4.5 - 4.7
Cyclopropyl CH3.6 - 3.8
Cyclopropyl CH₂ (diastereotopic)0.8 - 1.2

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Pyrazole C-3150 - 155
Pyrazole C-4105 - 110
Pyrazole C-5138 - 142
Methanol CH₂55 - 60
Cyclopropyl CH12 - 16
Cyclopropyl CH₂5 - 10

Theoretical Vibrational Frequency Predictions

Theoretical vibrational frequency calculations are essential for interpreting the infrared (IR) and Raman spectra of this compound. These calculations, typically performed using the same level of theory as the geometry optimization, yield the normal modes of vibration and their corresponding frequencies.

The predicted vibrational spectrum can be used to assign the absorption bands in the experimental IR spectrum to specific molecular motions. For this compound, key vibrational modes would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the methanol moiety.

C-H stretches: Aromatic C-H stretches from the pyrazole ring (around 3100 cm⁻¹) and aliphatic C-H stretches from the cyclopropyl and methylene groups (2850-3000 cm⁻¹).

C=N and C=C stretches: Vibrations associated with the pyrazole ring, typically found in the 1400-1600 cm⁻¹ region.

C-O stretch: The stretching vibration of the carbon-oxygen bond of the methanol group, expected around 1050-1150 cm⁻¹.

Ring breathing modes: Vibrations involving the expansion and contraction of the pyrazole and cyclopropyl rings.

It is important to note that calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, scaling factors are frequently applied to the computed frequencies to improve their agreement with experimental data.

Interactive Data Table: Predicted Key Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H stretch3450
Aromatic C-H stretch3120
Aliphatic C-H stretch2980
C=N stretch1580
C=C stretch1510
C-O stretch1100

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. mdpi.com By mapping out the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, locate transition state structures, and calculate activation energies. mdpi.com

Computational Studies of Reactive Intermediates and Reaction Pathways

The synthesis of this compound likely involves the reaction of a cyclopropyl-substituted pyrazole precursor with a source of the hydroxymethyl group. Computational studies can be employed to investigate the detailed mechanism of such a transformation. For example, if the synthesis involves the reduction of a corresponding aldehyde or ester, the reaction pathway can be modeled to understand the role of the reducing agent and the stereochemical outcome.

Furthermore, the reactivity of this compound in subsequent reactions can be explored. For instance, the mechanism of esterification or etherification of the hydroxyl group can be computationally investigated. This would involve identifying the key intermediates and transition states along the reaction coordinate.

Energy Barriers and Reaction Rate Constant Predictions

A crucial aspect of mechanistic studies is the determination of energy barriers, which correspond to the energy difference between the reactants and the transition state. Lower energy barriers indicate a more facile reaction. These barriers can be calculated with a high degree of accuracy using advanced computational methods.

From the calculated energy barriers, it is possible to estimate the reaction rate constants using transition state theory. This allows for a quantitative prediction of how fast a reaction will proceed under given conditions. Such predictions are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Future Research Directions and Emerging Opportunities for 1 Cyclopropyl 1h Pyrazol 3 Yl Methanol

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The exploration of undiscovered reactivity patterns in (1-cyclopropyl-1H-pyrazol-3-yl)methanol is a key area for future research. The interplay between the strained cyclopropyl (B3062369) ring and the aromatic pyrazole (B372694) nucleus could lead to novel chemical transformations. For instance, the activation of the C-C bonds of the cyclopropyl group under transition-metal catalysis could provide a new avenue for ring-opening reactions, leading to the synthesis of diverse and complex molecular architectures. Furthermore, the hydroxyl group offers a handle for a variety of functional group interconversions, including oxidation to the corresponding aldehyde or carboxylic acid, and conversion to ethers, esters, and amines, thereby expanding the synthetic utility of this scaffold.

Investigations into the regioselectivity of reactions on the pyrazole ring are also crucial. While the nitrogen atoms at positions 1 and 2 offer sites for N-functionalization, the carbon atoms at positions 4 and 5 are susceptible to electrophilic substitution. Understanding and controlling the regioselectivity of these reactions will be paramount for the targeted synthesis of specific derivatives. Palladium-catalyzed direct arylation reactions have already been explored for pyrazole derivatives bearing a cyclopropyl group, showcasing the potential for C-H functionalization. researchgate.net Future work could focus on expanding the scope of these reactions to include a wider range of coupling partners and catalytic systems.

Development of Novel and Highly Efficient Synthetic Pathways

While methods for the synthesis of pyrazole derivatives are well-established, the development of novel and more efficient synthetic pathways for this compound and its analogs remains a significant area of interest. nih.govmdpi.com Traditional methods often involve multi-step sequences that can be time-consuming and generate significant waste. mdpi.com Modern synthetic strategies, such as multicomponent reactions (MCRs) and one-pot syntheses, offer a more atom-economical and environmentally benign approach. nih.gov For example, a one-pot synthesis of 1,3,5-substituted pyrazoles has been achieved through the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) using a nano-ZnO catalyst, demonstrating the potential for greener protocols. nih.gov

Future research could focus on developing a convergent and highly regioselective synthesis of this compound. This might involve the [3+2] cycloaddition of a cyclopropyl-containing alkyne with a diazo compound, a reaction known to produce pyrazoles. nih.gov The development of catalytic asymmetric methods to introduce chirality, either at the cyclopropane (B1198618) ring or through functionalization of the methanol (B129727) group, would be a significant advancement, opening doors to the synthesis of enantiopure derivatives for various applications.

Expansion of Its Utility in Catalysis and Non-biological Advanced Materials

The pyrazole moiety is a well-known ligand in coordination chemistry and catalysis. rsc.org The nitrogen atoms of the pyrazole ring can coordinate to a wide range of metal centers, and the substituents on the ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes. The presence of the cyclopropyl and methanol groups in this compound offers additional opportunities for creating novel ligand architectures.

Future research could explore the use of this compound and its derivatives as ligands in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The chirality that can be introduced into the molecule could also be exploited for the development of new asymmetric catalysts.

Beyond catalysis, pyrazole-containing compounds are finding applications in the field of non-biological advanced materials. Their unique photophysical and electronic properties make them promising candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The specific substitution pattern of this compound could lead to materials with tailored properties. For example, the cyclopropyl group might influence the packing of the molecules in the solid state, which in turn could affect their charge transport properties.

Integration with Flow Chemistry and Automated Synthesis Technologies

The adoption of flow chemistry and automated synthesis technologies offers a paradigm shift in the way chemical synthesis is performed, enabling faster, safer, and more efficient production of molecules. researchgate.netgalchimia.com The synthesis of pyrazole derivatives has already been successfully adapted to flow chemistry conditions, demonstrating significant reductions in reaction times and improved scalability compared to traditional batch methods. galchimia.commdpi.com For instance, a two-stage flow synthesis of pyrazoles from acetophenones has been developed, showcasing the efficiency of this technology. galchimia.com

Future research should focus on integrating the synthesis of this compound and its derivatives into continuous flow systems. This would not only streamline the production process but also allow for the safe handling of potentially hazardous reagents and intermediates. Automated synthesis platforms, combined with high-throughput screening, could be employed to rapidly generate and evaluate libraries of derivatives for various applications. nih.gov This approach would accelerate the discovery of new compounds with desired properties.

Synergistic Approaches Combining Computational Design with Experimental Synthesis for Novel Derivatives

The synergy between computational chemistry and experimental synthesis provides a powerful tool for the rational design of novel molecules with specific properties. nih.goveurasianjournals.com Computational methods, such as Density Functional Theory (DFT) and molecular docking, can be used to predict the reactivity, electronic properties, and biological activity of virtual compounds before they are synthesized in the lab. eurasianjournals.combohrium.comresearchgate.net This in-silico screening can significantly reduce the time and resources required for drug discovery and materials development.

For this compound, computational studies could be employed to:

Predict the most likely sites for chemical reactions and guide the development of selective synthetic methods.

Design new derivatives with optimized electronic properties for applications in materials science.

Screen virtual libraries of compounds for potential biological activity against various targets. nih.gov

The insights gained from computational studies can then be used to prioritize the synthesis of the most promising candidates, leading to a more efficient and targeted research and development process. The combination of computational design with automated synthesis and high-throughput screening represents a powerful workflow for the accelerated discovery of novel derivatives of this compound with a wide range of applications.

Q & A

Q. What precautions are necessary when handling hazardous intermediates in the synthesis?

  • Methodology :
  • Ventilation : Use fume hoods for steps involving iodopyrazoles or boronic acids.
  • PPE : Wear nitrile gloves and safety goggles during hydroxymethylation (risk of methanol exposure).
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal, following EPA guidelines .

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